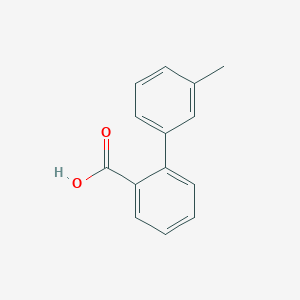

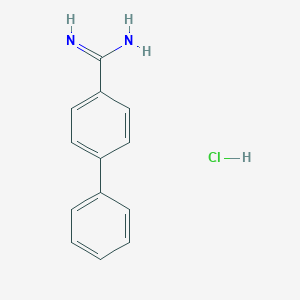

Ethyl 4-(tert-butoxycarbonylamino)benzoate

説明

Synthesis Analysis

The synthesis of Ethyl 4-(tert-butoxycarbonylamino)benzoate and related compounds involves multiple steps, including protection of amino groups and subsequent reactions to introduce the ethyl 4-(tert-butoxycarbonylamino)benzoate moiety. For instance, a novel anti-juvenile hormone agent, derived from a precursor similar to Ethyl 4-(tert-butoxycarbonylamino)benzoate, showcases the compound's role in synthesizing bioactive molecules (Ishiguro et al., 2003). Additionally, enantioselective synthesis strategies highlight the compound's versatility in creating stereochemically complex structures (Campbell et al., 2009).

Molecular Structure Analysis

The molecular structure of Ethyl 4-(tert-butoxycarbonylamino)benzoate and its derivatives has been elucidated through various analytical techniques, including X-ray crystallography. Studies on compounds such as S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate provide insight into the molecular geometry, hydrogen bonding patterns, and stereochemistry (Dinesh et al., 2010).

Chemical Reactions and Properties

Ethyl 4-(tert-butoxycarbonylamino)benzoate undergoes various chemical reactions, reflecting its reactivity and functional group compatibility. The compound's role in the synthesis of anti-juvenile hormone agents demonstrates its chemical versatility and ability to undergo transformations leading to biologically active molecules (Kuwano et al., 2008).

Physical Properties Analysis

The physical properties of Ethyl 4-(tert-butoxycarbonylamino)benzoate, such as melting point, solubility, and crystalline structure, are crucial for its application in synthesis and material science. Investigations into the crystal structure of related compounds offer valuable data for understanding the solid-state properties and designing materials with desired physical characteristics (Lai et al., 2007).

Chemical Properties Analysis

The chemical properties of Ethyl 4-(tert-butoxycarbonylamino)benzoate, including its reactivity, stability under various conditions, and interaction with other chemical species, are fundamental to its applications in organic synthesis and medicinal chemistry. Studies focusing on the compound's role in the synthesis of heteroarotinoids and its transformations provide insights into its chemical behavior and potential as a building block in organic synthesis (Sunthankar et al., 1990).

科学的研究の応用

Studying Explosive Properties of Diazocompounds : It's used to study diazo compounds and their potential explosive properties (Linder, Steurer, & Podlech, 2003).

Formation of Supramolecular Structures : The chemical is instrumental in forming hydrogen-bonded supramolecular structures (Portilla et al., 2007).

Analyzing Polyesters : It is utilized for the stepwise chemical degradation and sequential analysis of polyesters, particularly poly(ethylene terephthalate) and poly(tetramethylene terephthalate) (Schmitz, Windeln, & Rossbach, 1985).

Organic Synthesis Applications : Ethyl 4-(tert-butoxycarbonylamino)benzoate's chiral center at C9 makes it a potential candidate in organic synthesis and chemistry research (Dinesh et al., 2010).

Synthesis of Edeine Analogs : The compound is useful for synthesizing edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Potential Antimycobacterial Properties : It has shown potential antimycobacterial properties and can stimulate photosynthetic electron transport in spinach chloroplasts (Tengler et al., 2013).

Synthesis of 4-Methoxycarbonyl Derivatives : The chemical is used in the synthesis of 4-methoxycarbonyl derivatives (Thornton & Jarman, 1990).

Novel Anti-Juvenile Hormone Agent : It acts as a novel anti-juvenile hormone agent, inducing precocious metamorphosis in silkworm larvae and causing black pigmentation in their cuticle (Ishiguro et al., 2003).

Grignard and Related Reactions : It's used in Grignard and related reactions, including metalation reactions (Olomucki & Gall, 2003).

Intermediate for CCR2 Antagonists : This compound serves as an essential intermediate for a series of potent CCR2 antagonists (Campbell et al., 2009).

Quinolone Antibacterial Agents : It is an important intermediate for quinolone antibacterial agents (Li et al., 1995).

Gastroprotective Effects : Ethyl 4-(tert-butoxycarbonylamino)benzoate shows gastroprotective effects, potentially due to its antioxidant activity and other physiological impacts (Halabi et al., 2014).

Effects on Insect Development and Metamorphosis : It has shown both juvenile hormone-like and anti-juvenile hormone activities in the silkworm, Bombyx mori (Kiguchi, Mori, & Akai, 1984).

Inhibiting Juvenile Hormone Synthesis : The compound can inhibit juvenile hormone synthesis by suppressing the transcription of juvenile hormone biosynthetic enzymes in Bombyx mori (Kaneko et al., 2011).

Self-assembly of Vesicles : It's used in the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers (Xu et al., 2009).

Safety And Hazards

特性

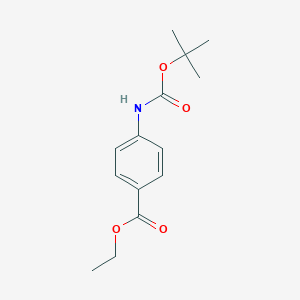

IUPAC Name |

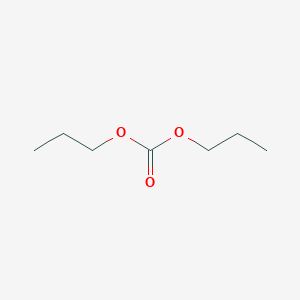

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-5-18-12(16)10-6-8-11(9-7-10)15-13(17)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEPQGVLMATGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548160 | |

| Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(tert-butoxycarbonylamino)benzoate | |

CAS RN |

110969-44-3 | |

| Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。